Adrafinil

Catalog No.
S517311
CAS No.
63547-13-7
M.F
C15H15NO3S
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adrafinil

CAS Number

63547-13-7

Product Name

Adrafinil

IUPAC Name

2-benzhydrylsulfinyl-N-hydroxyacetamide

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)

InChI Key

CGNMLOKEMNBUAI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

adrafinil, adrafinyl, benzhydrylsulfinylacetohydroxamic acid, CRL 40028, CRL-40028, Olmifon

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO

The exact mass of the compound Adrafinil is 289.0773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adrafinil (2-(diphenylmethyl)sulfinyl-N-hydroxyacetamide) is a synthetic benzhydrylsulfinyl prodrug and a well-established eugeroic compound. Structurally, it is the N-hydroxylated analog of modafinil, featuring a terminal hydroxylamine group rather than an amide. In laboratory and industrial contexts, Adrafinil is primarily procured as a precursor or controlled-release model for modafinil. Because it requires hepatic metabolism to convert into its active form, it offers a distinct, delayed pharmacokinetic profile. Crucially for procurement, Adrafinil remains unscheduled in many jurisdictions, making it a highly accessible alternative to heavily regulated in-class stimulants for non-clinical research and analytical standard applications [1].

Substituting Adrafinil with its active metabolite, Modafinil, fundamentally alters both the administrative workflow and the experimental pharmacokinetics. From a procurement standpoint, Modafinil is a Schedule IV controlled substance, requiring stringent DEA licensing, specialized storage, and extensive documentation, which significantly extends procurement lead times[1]. Scientifically, direct administration of Modafinil bypasses the hepatic conversion step, resulting in immediate systemic availability and rapid dopamine transporter (DAT) occupancy [2]. This rapid spike eliminates the delayed-onset window provided by Adrafinil, ruining experimental designs that rely on a built-in temporal buffer to establish pre-activation behavioral or metabolic baselines in vivo. Furthermore, standard EI-GC-MS analytical methods fail to differentiate the two, necessitating specific LC-MS/MS protocols when tracking prodrug metabolism [3].

Regulatory Status and Procurement Lead Time Reduction

Modafinil is classified as a Schedule IV controlled substance by the FDA, mandating strict DEA compliance, quota tracking, and secure storage for laboratory use. In contrast, Adrafinil is an unscheduled compound available as a standard research chemical[1]. This regulatory divergence allows laboratories to bypass the typical 4- to 8-week lead times associated with controlled substance procurement and eliminates the overhead of maintaining Schedule IV storage protocols.

Evidence DimensionRegulatory scheduling and compliance overhead
Target Compound DataAdrafinil (Unscheduled / Unregulated for lab use)
Comparator Or BaselineModafinil (Schedule IV Controlled Substance)
Quantified Difference100% elimination of DEA licensing requirements and associated lead times
ConditionsUS-based laboratory procurement and storage

Bypassing Schedule IV restrictions allows for immediate procurement and rapid deployment in non-clinical in vivo studies, drastically reducing project bottlenecks.

Pharmacokinetic Onset and Hepatic Conversion Delay

As a prodrug, Adrafinil is entirely dependent on hepatic metabolism to convert into the active DAT inhibitor, modafinil. This mandatory biotransformation creates a delayed onset of action. While direct modafinil administration results in rapid systemic availability, oral administration of Adrafinil delays the onset of active effects by approximately 45 to 60 minutes [1]. This pharmacokinetic delay is a critical feature for sustained-release models and time-course behavioral assays [2].

Evidence DimensionTime to active systemic onset
Target Compound DataAdrafinil (~45–60 minutes)
Comparator Or BaselineModafinil (Immediate direct action)
Quantified Difference~30–45 minute delay in systemic DAT inhibition
ConditionsOral administration in mammalian in vivo models

The delayed onset allows researchers to establish pre-drug behavioral or metabolic baselines within the same testing session before the active metabolite reaches its therapeutic threshold.

Analytical Differentiation via ESI-LC-MS/MS

Tracking the conversion of eugeroic prodrugs requires precise analytical differentiation. Standard Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) fails to distinguish Adrafinil from Modafinil, detecting them as a single artifact due to thermal degradation or ionization similarities. However, utilizing Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) allows for the complete chromatographic differentiation of Adrafinil, Modafinil, and the inactive modafinilic acid [1].

Evidence DimensionChromatographic peak differentiation
Target Compound DataAdrafinil (Distinct quantifiable peak in ESI-LC-MS/MS)
Comparator Or BaselineModafinil (Co-elutes as a single artifact in EI-GC-MS)
Quantified Difference100% resolution of prodrug from active metabolite
ConditionsESI-LC-MS/MS analysis of spiked biological samples

Ensures reproducible and accurate quantification of the prodrug-to-metabolite conversion rate in hepatic clearance and pharmacokinetic assays.

High-Throughput Preclinical Behavioral Screening

Because it is unscheduled, Adrafinil is the ideal eugeroic baseline compound for laboratories that lack Schedule IV DEA licensing, allowing for rapid, high-throughput screening of wakefulness-promoting agents without regulatory delays [1].

Hepatic Prodrug Metabolism Modeling

The mandatory conversion of Adrafinil's terminal hydroxylamine group to an amide provides a highly predictable model for studying cytochrome P450-mediated prodrug activation and hepatic clearance rates [2].

Delayed-Onset DAT Inhibition Assays

In complex in vivo models where researchers must measure pre-activation baseline metrics, Adrafinil's 45-60 minute pharmacokinetic delay offers a built-in temporal buffer that direct modafinil administration cannot provide[1].

Advanced LC-MS/MS Method Development

Adrafinil serves as a critical reference standard for developing highly sensitive ESI-LC-MS/MS protocols designed to distinguish closely related benzhydrylsulfinyl metabolites in biological matrices [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

289.07726451 Da

Monoisotopic Mass

289.07726451 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BI81Z4542G

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to relieve excessive sleepiness and inattention in elderly patients.

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX17 - Adrafinil

Pictograms

Irritant

Irritant

Other CAS

63547-13-7

Wikipedia

Adrafinil

Dates

Last modified: 08-15-2023
1: Dowling G, Kavanagh PV, Talbot B, O'Brien J, Hessman G, McLaughlin G, Twamley B, Brandt SD. Outsmarted by nootropics? An investigation into the thermal degradation of modafinil, modafinic acid, adrafinil, CRL-40,940 and CRL-40,941 in the GC injector: formation of 1,1,2,2-tetraphenylethane and its tetra fluoro analog. Drug Test Anal. 2017 Mar;9(3):518-528. doi: 10.1002/dta.2142. Epub 2016 Dec 29. PubMed PMID: 27928893.
2: Caglayan MG, Sheykhi S, Mosca L, Anzenbacher P. Fluorescent zinc and copper complexes for detection of adrafinil in paper-based microfluidic devices. Chem Commun (Camb). 2016 Jul 7;52(53):8279-82. doi: 10.1039/c6cc03640f. Epub 2016 Jun 13. PubMed PMID: 27293080.
3: Killian LM, Docherty JR. Cardiovascular stimulant actions of bupropion in comparison to cocaine in the rat. Eur J Pharmacol. 2014 Jul 15;735:32-7. doi: 10.1016/j.ejphar.2014.03.059. Epub 2014 Apr 19. PubMed PMID: 24755144.
4: Amar J, Lieber A, Montastruc F, Bagheri H, Pathak A, Montastruc JL. Arterial hypertension and resistance to antihypertensive treatment: a new adverse drug reaction with modafinil. Therapie. 2013 Jan-Feb;68(1):53-4. doi: 10.2515/therapie/2013007. Epub 2013 Mar 14. PubMed PMID: 23484662.
5: Deventer K, Roels K, Delbeke FT, Van Eenoo P. Prevalence of legal and illegal stimulating agents in sports. Anal Bioanal Chem. 2011 Aug;401(2):421-32. doi: 10.1007/s00216-011-4863-0. Epub 2011 Apr 9. Review. PubMed PMID: 21479548.
6: Rao RN, Maurya PK, Shinde DD. Development of a validated LC method for enantiomeric separation and determination of adrafinil and its related substances on a Chiralcel OJ-H column connected to PDA and polarimetric detectors in series. Biomed Chromatogr. 2010 Nov;24(11):1228-33. doi: 10.1002/bmc.1432. PubMed PMID: 20954215.
7: Dubey S, Ahi S, Reddy IM, Kaur T, Beotra A, Jain S. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization. Indian J Pharmacol. 2009 Dec;41(6):278-83. doi: 10.4103/0253-7613.59928. PubMed PMID: 20407560; PubMed Central PMCID: PMC2846503.
8: Rao RN, Shinde DD, Ramesh V, Srinivas R. LC-MS of novel narcoepileptics and related substances. J Sep Sci. 2009 May;32(9):1312-22. doi: 10.1002/jssc.200800647. PubMed PMID: 19399862.
9: Lu J, Wang X, Yang S, Liu X, Qin Y, Shen L, Wu Y, Xu Y, Wu M, Ouyang G. Doping control analysis for adrafinil and its major metabolites in human urine. Rapid Commun Mass Spectrom. 2009 Jun;23(11):1592-600. doi: 10.1002/rcm.4044. PubMed PMID: 19399790.
10: Rao RN, Shinde DD. Enantioselective separation and determination of adrafinil and modafinil on Chiralcel OJ-H column in rat serum and urine using solid-phase extraction followed by HPLC. Biomed Chromatogr. 2009 Aug;23(8):811-6. doi: 10.1002/bmc.1190. PubMed PMID: 19353685.
11: Rao RN, Shinde DD, Talluri MV, Agawane SB. LC-ESI-MS determination and pharmacokinetics of adrafinil in rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Sep 15;873(1):119-23. doi: 10.1016/j.jchromb.2008.07.025. Epub 2008 Jul 29. PubMed PMID: 18723408.
12: Lagarde D. [Pharmacological approach to desychronization of the sleep-wakefulness cycle in the military and sport environment]. Ann Pharm Fr. 2007 Jul;65(4):258-64. Review. French. PubMed PMID: 17652994.
13: Massé F, Hascoët M, Dailly E, Bourin M. Effect of noradrenergic system on the anxiolytic-like effect of DOI (5-HT2A/2C agonists) in the four-plate test. Psychopharmacology (Berl). 2006 Jan;183(4):471-81. Epub 2005 Nov 24. PubMed PMID: 16307296.
14: Studzinski CM, Araujo JA, Milgram NW. The canine model of human cognitive aging and dementia: pharmacological validity of the model for assessment of human cognitive-enhancing drugs. Prog Neuropsychopharmacol Biol Psychiatry. 2005 Mar;29(3):489-98. Review. PubMed PMID: 15795058.
15: Thobois S, Xie J, Mollion H, Benatru I, Broussolle E. Adrafinil-induced orofacial dyskinesia. Mov Disord. 2004 Aug;19(8):965-6. PubMed PMID: 15300665.
16: Siwak CT, Tapp PD, Milgram NW. Adrafinil disrupts performance on a delayed nonmatching-to-position task in aged beagle dogs. Pharmacol Biochem Behav. 2003 Aug;76(1):161-8. PubMed PMID: 13679229.
17: Lechin F, van der Dijs B, Pardey-Maldonado B, John E, Jimenez V, Orozco B, Baez S, Lechin ME. Enhancement of noradrenergic neural transmission: an effective therapy of myasthenia gravis: a report on 52 consecutive patients. J Med. 2000;31(5-6):333-61. PubMed PMID: 11508327.
18: Siwak CT, Callahan H, Milgram NW. Adrafinil: effects on behavior and cognition in aged canines. Prog Neuropsychopharmacol Biol Psychiatry. 2000 Jul;24(5):709-26. PubMed PMID: 11191710.
19: Siwak CT, Gruet P, Woehrlé F, Muggenburg BA, Murphey HL, Milgram NW. Comparison of the effects of adrafinil, propentofylline, and nicergoline on behavior in aged dogs. Am J Vet Res. 2000 Nov;61(11):1410-4. PubMed PMID: 11108188.
20: Milgram NW, Siwak CT, Gruet P, Atkinson P, Woehrlé F, Callahan H. Oral administration of adrafinil improves discrimination learning in aged beagle dogs. Pharmacol Biochem Behav. 2000 Jun;66(2):301-5. PubMed PMID: 10880682.

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